molecular formula C16H10O6 B1230625 Oxidized acetyl dithranol

Oxidized acetyl dithranol

Cat. No.: B1230625
M. Wt: 298.25 g/mol
InChI Key: IKFRFGXQHSBCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetic acid is an anthraquinone.

Scientific Research Applications

1. Structural and Functional Modification in Starches

Oxidized acetyl dithranol, through acetylation and oxidation, plays a role in altering the properties of starches. In barley starches, these chemical modifications impact their structural, morphological, physical-chemical, thermal, and pasting properties. These changes are crucial for applications like biodegradable film production (El Halal et al., 2015).

2. Catalytic Functionalization in Organic Chemistry

O-Acetyl oximes, similar in function to this compound, serve as effective directing groups in palladium-catalyzed C-H functionalization reactions. This process allows for the transformation of the functionalization products into various useful organic compounds (Neufeldt & Sanford, 2010).

3. Impact on Blood Coagulation and Fibrinogen Function

The oxidation and subsequent acetylation of fibrinogen, a process similar to that involving this compound, can influence blood clotting processes. Oxidation of fibrinogen leads to prothrombotic effects, which can be mitigated by acetylation. This interaction plays a significant role in blood coagulation and may impact aspirin therapy (Upchurch et al., 2004).

4. Synthesis of Metal Complexes

This compound can react with various metals to form new complexes, as seen in the reaction of dithranol with metals like Ni(II) and Zn(II). These complexes, characterized by various spectroscopic techniques, have potential applications in areas like catalysis and materials science (Sadeek et al., 2019).

5. Photocatalytic Applications

Similar compounds to this compound, like Pd/WO3, have been used as photocatalysts for the complete oxidation of organic compounds under specific light conditions. This demonstrates the potential of this compound in photocatalysis and environmental applications (Arai et al., 2008).

6. Topical Pharmaceutical Applications

This compound and its derivatives are integral in the formulation of liposomal/niosomal delivery systems for drugs like dithranol. These systems enhance drug delivery and efficacy, particularly in conditions like psoriasis (Agarwal et al., 2001).

7. Skin Permeation Enhancement

The development of novel microemulsion systems containing compounds like this compound can significantly enhance skin permeation and retention, offering improved delivery mechanisms for topical treatments (Raza et al., 2011).

Properties

Molecular Formula

C16H10O6

Molecular Weight

298.25 g/mol

IUPAC Name

2-(1,8-dihydroxy-9,10-dioxoanthracen-2-yl)acetic acid

InChI

InChI=1S/C16H10O6/c17-10-3-1-2-8-12(10)16(22)13-9(15(8)21)5-4-7(14(13)20)6-11(18)19/h1-5,17,20H,6H2,(H,18,19)

InChI Key

IKFRFGXQHSBCQM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)CC(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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